Dhx9-IN-15
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Overview
Description
Dhx9-IN-15 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is evident in multiple cancer types, making this compound a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dhx9-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, including the optimization of reaction conditions for higher yield and purity. This may include the use of automated reactors, continuous flow synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Dhx9-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Dhx9-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DHX9 in various chemical reactions and pathways.
Biology: Investigates the biological functions of DHX9 in cellular processes such as replication, transcription, and RNA processing.
Medicine: Explores the therapeutic potential of DHX9 inhibition in cancer treatment, particularly in cancers with overexpressed DHX9.
Mechanism of Action
Dhx9-IN-15 exerts its effects by specifically inhibiting the activity of DHX9. The inhibition of DHX9 leads to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress and apoptosis in cancer cells. The molecular targets and pathways involved include the RNA/DNA helicase activity of DHX9 and its role in maintaining genomic stability .
Comparison with Similar Compounds
Dhx9-IN-2: Another inhibitor targeting DHX9 with anticancer activity.
circBRIP1 RNA: A non-invasive target engagement pharmacodynamic biomarker for DHX9 inhibition.
Uniqueness: Dhx9-IN-15 is unique in its high specificity and potency in inhibiting DHX9, making it a valuable tool for studying the role of DHX9 in cancer and other diseases. Its ability to induce replication stress and apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H19ClN4O4S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-5-(1-hydroxyethyl)-1-pyridin-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O4S/c1-12(25)17-7-13(11-24(17)18-5-3-4-6-21-18)19(26)22-15-8-14(20)9-16(10-15)23-29(2,27)28/h3-12,23,25H,1-2H3,(H,22,26) |
InChI Key |
SRFBAIRGLATLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C)O |
Origin of Product |
United States |
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